molecular formula C21H33O8- B14689965 Butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 25035-88-5

Butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B14689965
CAS No.: 25035-88-5
M. Wt: 413.5 g/mol
InChI Key: FJTOZQYSXWWTGY-UHFFFAOYSA-M
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Description

Butyl prop-2-enoate, 2-methylidenebutanoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are organic compounds that belong to the class of esters and carboxylic acids. These compounds are known for their applications in various industrial processes, including polymer production and as intermediates in organic synthesis. Their unique chemical structures allow them to participate in a variety of chemical reactions, making them valuable in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of these compounds typically involves esterification reactions. For example, butyl prop-2-enoate can be synthesized by the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of these compounds often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of polymers and other complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for their potential use in drug delivery systems and as pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers

Mechanism of Action

The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, in polymerization reactions, these compounds act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The ester and carboxylic acid groups in these compounds can also participate in hydrogen bonding and other intermolecular interactions, influencing their reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

  • Butyl acrylate
  • Methyl methacrylate
  • Ethyl acrylate
  • 2-Ethylhexyl acrylate

Uniqueness

Compared to similar compounds, butyl prop-2-enoate, 2-methylidenebutanoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid exhibit unique reactivity due to the presence of both ester and carboxylic acid functional groups. This dual functionality allows them to participate in a broader range of chemical reactions, making them versatile intermediates in organic synthesis .

Properties

CAS No.

25035-88-5

Molecular Formula

C21H33O8-

Molecular Weight

413.5 g/mol

IUPAC Name

butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C7H12O2.2C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2-3H3;2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6)/p-1

InChI Key

FJTOZQYSXWWTGY-UHFFFAOYSA-M

Canonical SMILES

CCCCOC(=O)C=C.CCC(=C)C(=O)[O-].CC(=C)C(=O)O.CC(=C)C(=O)OC

Origin of Product

United States

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